1H-Pyrrole, 1-(1-methylethyl)-
Overview
Description
1H-Pyrrole, 1-(1-methylethyl)-, also known as 1-(1-methylethyl)-1H-pyrrole, is a heterocyclic aromatic organic compound with the molecular formula C₅H₇N. It is a derivative of pyrrole, where a methyl group is attached to the nitrogen atom of the pyrrole ring. This compound is known for its unique chemical properties and various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrrole, 1-(1-methylethyl)- can be synthesized through several methods, including:
Substitution Reactions: One common method involves the substitution reaction of pyrrole with isopropyl bromide in the presence of a strong base such as potassium tert-butoxide.
Reduction Reactions: Another method involves the reduction of pyrrole derivatives using reducing agents like lithium aluminum hydride (LiAlH₄).
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and reaction conditions is carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrole, 1-(1-methylethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.
Substitution: Substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted pyrroles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Strong bases such as potassium tert-butoxide (KOtBu) and various halides are used in substitution reactions.
Major Products Formed:
Oxidation Products: Pyrrole-2-carboxylic acid derivatives.
Reduction Products: Reduced pyrrole derivatives.
Substitution Products: Various substituted pyrroles.
Scientific Research Applications
1H-Pyrrole, 1-(1-methylethyl)- has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound and its derivatives are studied for their biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1H-Pyrrole, 1-(1-methylethyl)- exerts its effects involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to biological responses. The exact mechanism may vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
1H-Pyrrole, 1-(1-methylethyl)- is compared with other similar compounds, such as:
1-Methylpyrrole: Similar structure but with a different substituent on the pyrrole ring.
2,5-Dimethylpyrrole: Another pyrrole derivative with different positions of methyl groups.
Indole: A closely related heterocyclic compound with a fused benzene ring.
Uniqueness: 1H-Pyrrole, 1-(1-methylethyl)- is unique due to its specific substituent and the resulting chemical properties. Its reactivity and applications differ from those of other pyrrole derivatives, making it a valuable compound in various fields.
Conclusion
1H-Pyrrole, 1-(1-methylethyl)- is a versatile compound with significant applications in scientific research and industry. Its unique chemical properties and reactivity make it an important building block in organic synthesis and a subject of ongoing research in various fields.
Properties
IUPAC Name |
1-propan-2-ylpyrrole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N/c1-7(2)8-5-3-4-6-8/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNDUGOWIKQAXHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60335820 | |
Record name | 1H-Pyrrole, 1-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60335820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7057-97-8 | |
Record name | 1-(1-Methylethyl)-1H-pyrrole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7057-97-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrrole, 1-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60335820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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